molecular formula C13H11NO B13795612 Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-

Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-

Cat. No.: B13795612
M. Wt: 197.23 g/mol
InChI Key: DWFLFKMSGDOTLG-UHFFFAOYSA-N
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Description

Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- is a heterocyclic compound that features a fused indene and pyrrole ring system

Preparation Methods

The synthesis of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be achieved through several synthetic routes. One efficient method involves the chemoselective N-acylation/cyclization/Wittig reaction sequence . This process includes the formation of a spiro-indene intermediate, which further reacts with phosphine to generate the desired indeno[1,2-b]pyrrole derivative. Industrial production methods may involve similar multi-step reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved in these interactions are still under investigation, with ongoing research aiming to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be compared with other indeno[1,2-b]pyrrole derivatives, such as:

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-methyl-1,4-dihydroindeno[1,2-b]pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H11NO/c1-8-11-6-9-4-2-3-5-10(9)13(11)14-12(8)7-15/h2-5,7,14H,6H2,1H3

InChI Key

DWFLFKMSGDOTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1CC3=CC=CC=C32)C=O

Origin of Product

United States

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